8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-4-16-9-14(15-11(16)3)20(18,19)17-12-5-6-13(17)8-10(2)7-12/h9,12-13H,2,4-8H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAXLQDCNQTDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane , also known by its IUPAC name, has garnered attention in recent years due to its potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.
Basic Information
- Molecular Formula : C17H26N6O3S
- Molecular Weight : 394.5 g/mol
- CAS Number : 2640821-96-9
- Structure : The compound features a bicyclic octane structure with an imidazole sulfonyl group, which contributes to its unique biological properties.
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Key Findings:
- Antiarrhythmic Activity : In studies involving animal models, derivatives of azabicyclo compounds demonstrated antiarrhythmic effects, suggesting potential applications in treating heart rhythm disorders .
- Anticholinergic Effects : The compound displayed notable anticholinergic activity in vitro, which may contribute to its therapeutic potential in managing conditions influenced by acetylcholine signaling .
- Hypotensive Activity : Some derivatives have shown moderate hypotensive effects in rat models, indicating potential for use in hypertension management .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of imidazole and bicyclic structures.
Synthetic Routes
- Formation of Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
- Bicyclic Octane Formation : Utilizes cyclization methods to establish the bicyclic framework.
- Sulfonyl Group Introduction : Incorporates sulfonyl moieties through electrophilic substitution reactions.
Pharmaceutical Potential
Given its diverse biological activities, the compound holds promise for development as:
- Antiarrhythmic agents for cardiac health.
- Antihypertensive medications targeting blood pressure regulation.
- Anticholinergic drugs for conditions such as asthma and motion sickness.
Research Applications
The unique structure of this compound makes it a valuable tool in biochemical research, particularly for studying receptor interactions and signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and substituents of the target compound with its analogues:
Key Observations:
- 8-Substituent Diversity : The sulfonyl group varies from heteroaromatic (imidazole, pyrazole) to aryl (bromophenyl, fluorophenyl). Heteroaromatic sulfonamides (e.g., pyrazole, imidazole) may enhance solubility and target engagement compared to purely aromatic substituents .
- 3-Substituent Impact : Methylidene (target) rigidifies the structure, while diarylmethoxyethylidenyl (e.g., 22e in ) introduces bulk and modulates transporter selectivity (e.g., serotonin vs. dopamine) .
Physicochemical and Pharmacological Properties
Key Findings:
- Transporter Selectivity : Cyclopropylmethyl substitution at the 8-position (e.g., 22e) enhances serotonin transporter (SERT) selectivity over dopamine (DAT), mimicking the profile of GBR 12909 .
- Synthetic Efficiency : Yields for diarylmethoxyethylidenyl derivatives range from 65% to 93%, indicating robust synthetic routes for these analogues .
Preparation Methods
Intramolecular Cyclization of 1,5-Diamine Precursors
A widely employed method involves the cyclization of 1,5-diamine intermediates under acidic or basic conditions. For example, treatment of N-methyl-3-piperidone with hydroxylamine yields an oxime, which undergoes Beckmann rearrangement to form a 7-azabicyclo[3.2.1]octan-6-one intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH) affords the 8-azabicyclo[3.2.1]octane core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxime Formation | NHOH·HCl, NaOAc, EtOH, Δ | 85 |
| Beckmann Rearrangement | HSO, AcOH, 100°C | 72 |
| Reduction | LiAlH, THF, 0°C → RT | 68 |
Ring-Expansion of Azetidine Derivatives
Recent advances utilize azetidine sulfonyl fluorides (ASFs) as precursors for bicyclic systems. For instance, PMP(Cbz)ASF (11 ) undergoes dehydrofluorinative sulfonylation (deFS) with morpholine to generate azetidine-amine intermediates, which are further functionalized via intramolecular alkylation. This method offers superior stereocontrol, particularly for introducing the 3-methylidene group.
Introduction of the 3-Methylidene Group
The 3-methylidene moiety is introduced via elimination or Wittig-like reactions.
Base-Mediated Elimination
Treatment of 3-hydroxy-8-azabicyclo[3.2.1]octane with phosphorous oxychloride (POCl) in pyridine generates a chlorinated intermediate, which undergoes dehydrohalogenation with potassium tert-butoxide (KOtBu) to yield the methylidene derivative.
Optimized Conditions
-
POCl/pyridine (1:2 molar ratio), 0°C → RT, 2 h (85% yield)
-
KOtBu (2 equiv), THF, 70°C, 4 h (78% yield)
Wittig Olefination
Alternative routes employ Wittig reagents to install the methylidene group. Reaction of 8-azabicyclo[3.2.1]octan-3-one with methyltriphenylphosphonium bromide in the presence of n-butyllithium (nBuLi) affords the desired alkene.
Synthesis of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl Chloride
The imidazole sulfonyl component is prepared through sequential alkylation and sulfonation.
Regioselective Alkylation of Imidazole
1-Ethyl-2-methylimidazole is synthesized via a two-step alkylation:
-
N1-Ethylation : Imidazole reacts with ethyl iodide in the presence of sodium hydride (NaH) in DMF at 0°C.
-
C2-Methylation : The resulting 1-ethylimidazole is treated with methyl triflate in THF at −78°C to ensure C2 selectivity.
Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N1-Ethylation | EtI, NaH, DMF, 0°C → RT, 6 h | 88 |
| C2-Methylation | MeOTf, THF, −78°C → RT, 12 h | 76 |
Sulfonation at C4
Sulfonation of 1-ethyl-2-methylimidazole is achieved using chlorosulfonic acid (ClSOH) in dichloromethane (DCM) at −10°C. The sulfonic acid intermediate is then converted to the sulfonyl chloride with thionyl chloride (SOCl).
Coupling of the Sulfonyl Imidazole to the Bicyclic Amine
The final step involves nucleophilic substitution of the 8-azabicyclo[3.2.1]octane’s amine with the imidazole sulfonyl chloride.
Sulfonylation under Basic Conditions
Reaction of 3-methylidene-8-azabicyclo[3.2.1]octane with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride in the presence of triethylamine (EtN) in acetonitrile (MeCN) at 50°C affords the target compound.
Optimized Parameters
-
EtN (2.5 equiv), MeCN, 50°C, 24 h
-
Yield: 65–70% (after column chromatography)
Alternative Sulfonyl Fluoride Coupling
Recent methodologies leverage sulfonyl fluorides for improved stability. PMP OSF (1 ) reacts with the bicyclic amine under mild conditions (KCO, MeCN, RT) to form the sulfonamide bond.
Analytical Characterization and Validation
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.45 (s, 1H, imidazole H5), 5.20 (s, 1H, methylidene CH), 4.15 (q, J = 7.2 Hz, 2H, NCHCH), 3.80–3.60 (m, 2H, bicyclo bridgehead H), 2.70 (s, 3H, C2-CH).
-
HRMS (ESI+) : m/z calc. for CHNOS [M+H]: 308.1432, found: 308.1435.
Purity Assessment
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents on the bicyclo system impede sulfonylation. Using polar aprotic solvents (e.g., DMF) enhances reaction rates.
-
Epimerization : The 3-methylidene group is prone to isomerization under acidic conditions. Neutral pH and low temperatures (<40°C) mitigate this.
-
Sulfonyl Chloride Stability : Stabilizing agents like MgSO or molecular sieves improve shelf life .
Q & A
Q. What protocols ensure safe handling and disposal of this compound?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation .
- Waste Management : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
